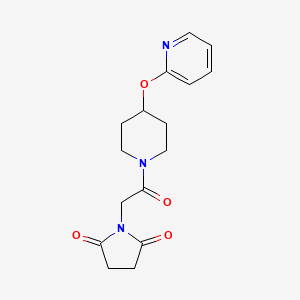

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-oxo-2-(4-pyridin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4/c20-14-4-5-15(21)19(14)11-16(22)18-9-6-12(7-10-18)23-13-3-1-2-8-17-13/h1-3,8,12H,4-7,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNJORKFEZFWST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multi-step organic synthesis. One common route includes:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the cyclization of appropriate amino acid derivatives under dehydrating conditions.

Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine-2,5-dione is replaced by a piperidine derivative.

Introduction of the Pyridine Moiety: The pyridine group is often introduced through etherification reactions, where the hydroxyl group of the piperidine derivative reacts with a pyridine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the piperidine ring or the pyridine moiety using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,5-dione core, using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated pyridine derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Oxidized derivatives of the piperidine or pyridine rings.

Reduction: Reduced forms of the pyrrolidine-2,5-dione core.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or modulating their function. The pyridine moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact : The pyridin-2-yloxy group in the target compound distinguishes it from analogs like BJ46139 (thiophene-substituted) and indole-containing derivatives (e.g., 4i) . Pyridine’s aromatic nitrogen may enhance binding to metalloenzymes or receptors compared to thiophene’s sulfur atom.

- Synthetic Yields : Mannich base derivatives (e.g., ) exhibit moderate yields (78–80%), while indole-piperidine hybrids (e.g., 4i) achieve higher yields (84–93.8%) , likely due to optimized coupling strategies.

- Thermal Stability : Melting points vary widely; indole derivatives (e.g., 4h: 203–204°C ) show higher thermal stability than simpler analogs, suggesting stronger crystal lattice interactions.

Pharmacological Profiles

Antimicrobial Activity :

Mannich bases synthesized by Tamilvendan et al. demonstrated moderate activity against E. coli, B. subtilis, and A. fumigatus.

Central Nervous System (CNS) Potential :

Pyrrolidine-2,5-dione derivatives with piperidine/indole moieties (e.g., 4f, 4i ) are structurally analogous to anticonvulsant agents like ethosuximide . The target compound’s piperidin-1-yl group may facilitate blood-brain barrier penetration, but in vivo studies are needed.

Stereochemical Considerations

notes stereoisomerism in related compounds (e.g., 6b), leading to doubled NMR signals . The target compound’s stereochemical configuration remains unconfirmed, which could influence its pharmacological efficacy and metabolic stability.

Biological Activity

1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The compound is synthesized through a multi-step process involving the formation of a piperidine ring and subsequent substitutions. The introduction of the pyridinyl group at the 4-position is critical as it influences the compound's chemical reactivity and biological properties.

Synthetic Route

- Formation of Piperidine Ring : A reaction between 4-hydroxypyridine and piperidine under basic conditions.

- Acylation : The resulting intermediate is reacted with acetic anhydride to introduce the acetamide group.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, studies have shown that modifications in structure can lead to varying degrees of cytotoxicity against cancer cell lines such as A549 (human lung adenocarcinoma).

Case Study: Anticancer Properties

In a study where various pyrrolidine derivatives were tested, compounds demonstrated structure-dependent anticancer activity. Notably:

- Compounds with specific substitutions showed enhanced potency against A549 cells.

- Certain derivatives exhibited lower cytotoxicity towards non-cancerous cells (HSAEC1-KT), indicating potential selectivity.

Antimicrobial Activity

The compound's derivatives have also been evaluated for antimicrobial effects against multidrug-resistant pathogens. The results indicated promising activity against strains such as Staphylococcus aureus.

Case Study: Antimicrobial Screening

Compounds were screened against various resistant strains:

- Significant inhibition was observed in certain derivatives against S. aureus, showcasing their potential as therapeutic agents for resistant infections.

The biological activity of 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. This interaction modulates their activity, leading to various biological effects.

Key Mechanisms

- Receptor Binding : The compound may bind to specific receptors involved in cancer progression and microbial resistance.

- Enzyme Inhibition : It may inhibit enzymes that are crucial for pathogen survival or cancer cell proliferation.

Comparative Analysis

A comparison with similar compounds reveals unique aspects of 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione:

| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity |

|---|---|---|---|

| Compound A | Similar | Moderate | Low |

| Compound B | Similar | High | Moderate |

| Target Compound | Unique | High | High |

The unique substitution pattern in the target compound enhances its binding affinity and selectivity, contributing to its superior biological activity compared to structurally similar compounds.

Q & A

Basic Synthesis and Characterization

Q: What are the key steps and challenges in synthesizing 1-(2-Oxo-2-(4-(pyridin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione? A: The synthesis typically involves multi-step reactions, such as coupling pyrrolidine-2,5-dione derivatives with functionalized piperidine intermediates. Critical steps include:

- Nucleophilic substitution to attach the pyridin-2-yloxy group to the piperidine ring .

- Amide bond formation between the piperidine and pyrrolidine-dione moieties, often using activating agents like EDCI/HOBt .

Challenges include controlling regioselectivity during substitution and minimizing side reactions (e.g., hydrolysis of the dione ring). Characterization relies on NMR (e.g., verifying piperidine N-alkylation via H-NMR shifts at δ 3.5–4.0 ppm) and HPLC-MS for purity assessment .

Safety and Handling Protocols

Q: What safety precautions are recommended for handling this compound in laboratory settings? A: While specific hazard data for this compound is limited, analogous heterocyclic compounds require:

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to prevent inhalation of fine particulates.

- Storage: In sealed, dry containers under inert atmosphere (N or Ar) to prevent hydrolysis or oxidation .

Emergency measures include rinsing exposed skin/eyes with water for 15 minutes and seeking medical attention for persistent irritation .

Advanced Reaction Optimization

Q: How can computational methods improve the synthesis efficiency of this compound? A: Tools like density functional theory (DFT) can predict reaction pathways and transition states, aiding in solvent selection (e.g., dichloromethane vs. ethanol) and catalyst optimization . For example:

- Reaction path search algorithms (e.g., IRC calculations) identify low-energy pathways for piperidine functionalization.

- Machine learning models trained on analogous reactions (e.g., pyridine-oxide coupling) can recommend optimal temperatures (e.g., 60–80°C) and stoichiometric ratios .

Experimental validation via design of experiments (DoE) minimizes trial runs, focusing on critical parameters like pH and reaction time .

Stability and Degradation Studies

Q: What factors influence the stability of this compound under different storage conditions? A: Stability is affected by:

- Moisture: The pyrrolidine-2,5-dione ring is prone to hydrolysis, requiring anhydrous storage .

- Temperature: Accelerated degradation studies (e.g., 40°C/75% RH) can quantify shelf life using HPLC to monitor decomposition products .

- Light: UV-sensitive moieties (e.g., pyridine-oxide) necessitate amber glass vials .

Stability profiles should be cross-validated with mass spectrometry to identify degradation pathways (e.g., ring-opening vs. oxidation) .

Biological Activity Profiling

Q: What methodologies are suitable for evaluating the pharmacological potential of this compound? A: Key approaches include:

- Enzyme inhibition assays: Target enzymes (e.g., kinases or proteases) using fluorescence-based assays to determine IC values .

- Cellular uptake studies: Radiolabeling (e.g., C) or fluorescent tagging (e.g., BODIPY) to track intracellular distribution .

- ADME profiling: Liver microsome assays for metabolic stability and Caco-2 models for permeability .

Contradictory data (e.g., high in vitro activity but low in vivo efficacy) may arise from poor solubility—addressable via salt formation or nanoparticle formulation .

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between computational predictions and experimental results? A: Systematic troubleshooting steps include:

- Stereochemical verification: Ensure synthesized intermediates match predicted configurations via X-ray crystallography or NOESY NMR .

- Reaction monitoring: Use in situ IR spectroscopy to detect unexpected intermediates (e.g., nitrile byproducts in amide coupling) .

- Error analysis in DFT: Compare computed activation energies with experimental kinetics to refine solvent/entropy models .

Document all parameters (e.g., solvent purity, catalyst lot variability) to isolate confounding variables .

Analytical Method Development

Q: What advanced techniques are recommended for purity analysis and impurity profiling? A:

- Chiral HPLC : Resolves enantiomeric impurities using columns like Chiralpak IA and mobile phases of hexane/isopropanol .

- LC-HRMS : Identifies low-abundance impurities (e.g., hydrolyzed dione derivatives) with ppm-level mass accuracy .

- Solid-state NMR : Characterizes polymorphic forms, critical for patenting and formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.